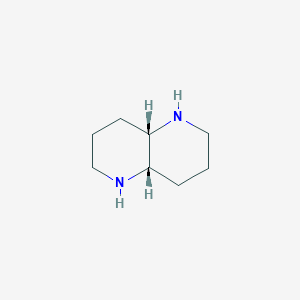

(4aS,8aS)-decahydro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286721 | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219522-28-8 | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219522-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of (4aS,8aS)-decahydro-1,5-naphthyridine

This guide provides a comprehensive technical analysis of the stereochemistry, conformational landscape, and spectroscopic properties of (4aS,8aS)-decahydro-1,5-naphthyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with expert insights to elucidate the structural intricacies of this saturated heterocyclic scaffold.

Introduction: The Significance of the Decahydronaphthyridine Core

The 1,5-naphthyridine skeleton is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fully saturated version, decahydro-1,5-naphthyridine, represents a three-dimensional bioisostere of the flat aromatic core. By introducing sp³-hybridized centers, the decahydro scaffold offers access to a defined and rigid conformational space, which is paramount for designing selective ligands for biological targets.

The specific stereoisomer, (4aS,8aS)-decahydro-1,5-naphthyridine, features a cis-fused ring system. This arrangement imparts a distinct V-shape to the molecule, fundamentally differing from its trans-fused counterpart. Understanding the precise three-dimensional structure and dynamic behavior of this cis-isomer is critical for leveraging its potential as a core fragment in novel therapeutics. This guide will detail the key aspects of its structural analysis, from stereocontrolled synthesis to advanced spectroscopic characterization.

Stereochemistry and Synthesis: Achieving Stereochemical Fidelity

The defining structural feature of (4aS,8aS)-decahydro-1,5-naphthyridine is the cis relationship between the two hydrogen atoms at the bridgehead positions (4a and 8a). This stereochemistry dictates the overall topology of the bicyclic system.

Synthetic Strategy: A Logic-Driven Approach

While a specific, documented synthesis for the parent (4aS,8aS)-decahydro-1,5-naphthyridine is not extensively reported in peer-reviewed literature, its construction can be logically approached through the stereoselective reduction of the aromatic 1,5-naphthyridine. The key to achieving the desired cis stereochemistry lies in the choice of catalytic hydrogenation conditions.

Experimental Rationale: The catalytic hydrogenation of aromatic systems like quinolines or naphthyridines over platinum or rhodium catalysts, particularly under acidic conditions, is well-documented to favor the formation of cis-fused products.[1] The substrate adsorbs onto the catalyst surface via its less hindered face, and the subsequent delivery of hydrogen atoms occurs from the same side, leading to the cis stereochemistry at the newly formed chiral centers.

The logical workflow for this synthesis is outlined below:

Figure 1: Proposed synthetic workflow for (4aS,8aS)-decahydro-1,5-naphthyridine.

Protocol Justification:

-

Starting Material: Commercially available 1,5-naphthyridine serves as the planar, aromatic precursor.

-

Reduction: Hydrogenation using a catalyst like Platinum(IV) oxide (Adam's catalyst) in an acidic solvent such as acetic acid is the critical step. The acid protonates the nitrogen atoms, activating the rings towards reduction and influencing the stereochemical outcome.

-

Stereoisomer Formation: This reaction typically yields a mixture of cis and trans isomers.

-

Purification: The diastereomers can be separated using column chromatography, exploiting their different polarities and shapes. The cis-isomer, being more "folded" and often more polar, will typically have a different retention factor than the more linear trans-isomer.

Conformational Analysis: The Dynamics of a Fused System

The cis-fusion of the two piperidine rings in (4aS,8aS)-decahydro-1,5-naphthyridine imposes significant conformational constraints. Unlike the rigid trans-decalin system, cis-decalin—the carbocyclic analogue—is conformationally mobile, undergoing a ring-flipping process. The (4aS,8aS)-decahydro-1,5-naphthyridine scaffold is expected to exhibit similar dynamic behavior.

The molecule exists as an equilibrium between two equivalent chair-chair conformations. This conformational inversion, or "ring flipping," is a critical aspect of its structure.

Figure 2: Conformational equilibrium of the (4aS,8aS)-decahydro-1,5-naphthyridine core.

In this equilibrium, one piperidine ring can be considered to have the bridgehead nitrogen and carbon in axial/equatorial positions relative to the other ring, and this relationship inverts during the flip. The presence of two nitrogen atoms introduces additional complexity compared to cis-decalin due to the potential for nitrogen inversion and the shorter C-N bond lengths, which can influence the energy barrier of the ring flip.

Field Insight: For drug design, this conformational flexibility is a double-edged sword. While it allows the molecule to adapt to a binding pocket, the energetic cost of adopting a specific, receptor-bound conformation must be considered. Understanding the energy landscape of this equilibrium is therefore crucial. Variable-temperature NMR spectroscopy is the primary experimental tool for studying such dynamic processes.

Spectroscopic Characterization: Deciphering the Structure

Definitive structural elucidation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

For (4aS,8aS)-decahydro-1,5-naphthyridine (C₈H₁₆N₂), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Property | Expected Value |

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Exact Mass (Monoisotopic) | 140.1313 u |

The fragmentation pattern in the mass spectrum would be expected to show initial loss of alkyl fragments from the saturated rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry and conformation of this molecule in solution. Due to the molecule's C₂ symmetry, the number of unique signals in the ¹³C NMR spectrum is halved.

Expected ¹³C NMR Data: Given the symmetry, only four distinct carbon signals are expected:

-

One signal for the two equivalent bridgehead carbons (C4a, C8a).

-

Three signals for the remaining pairs of equivalent methylene carbons (C2/C6, C3/C7, C4/C8).

Expected ¹H NMR Data: The proton NMR spectrum is more complex due to the fixed chair conformations and the resulting magnetic non-equivalence of axial and equatorial protons on each methylene group.

-

Bridgehead Protons (H4a, H8a): These protons are in a unique chemical environment and will appear as a distinct multiplet.

-

Methylene Protons: The protons on each of the six methylene groups are diastereotopic. This means that the axial and equatorial protons on the same carbon are non-equivalent and will have different chemical shifts. They will appear as complex multiplets due to geminal (²J) and vicinal (³J) coupling to neighboring protons.

-

N-H Protons: The two N-H protons are also equivalent due to symmetry and will likely appear as a broad singlet, which may exchange with D₂O.

The Power of Coupling Constants and NOE: The key to confirming the cis-fusion lies in analyzing the proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.

-

Vicinal Coupling (³JHH): The magnitude of the coupling between adjacent axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). A detailed analysis of the multiplet structures can help assign the chair conformation.

-

Nuclear Overhauser Effect (NOE): A 2D NOESY or ROESY experiment is definitive. A strong spatial correlation (NOE) between the two bridgehead protons (H4a and H8a) is unambiguous proof of their cis relationship, as they are on the same face of the ring system. In the trans-isomer, these protons would be far apart, showing no such correlation.

Figure 3: A self-validating workflow for the NMR-based structural elucidation of (4aS,8aS)-decahydro-1,5-naphthyridine.

Application in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional nature of the (4aS,8aS)-decahydro-1,5-naphthyridine scaffold makes it an attractive starting point for fragment-based and scaffold-hopping approaches in drug discovery. The two secondary amine groups provide convenient handles for synthetic elaboration, allowing for the introduction of diverse substituents to probe interactions with a biological target.

Potential Therapeutic Areas: Given the broad activities of aromatic naphthyridines, the saturated core could be explored for applications in:

-

Central Nervous System (CNS) Disorders: The scaffold's rigid structure is ideal for targeting receptors and ion channels that require precise ligand positioning.

-

Antiviral and Antibacterial Agents: As a constrained diamine, it can mimic natural substrates or bind to enzyme active sites with high specificity.

The synthesis and derivatization of this core allow for the creation of libraries of compounds for high-throughput screening, opening avenues for the discovery of novel chemical entities with therapeutic potential.

Conclusion

The structural analysis of (4aS,8aS)-decahydro-1,5-naphthyridine is a multi-faceted process that integrates stereocontrolled synthesis, conformational analysis, and advanced spectroscopic techniques. While direct literature on this specific parent molecule is sparse, a robust analytical framework can be constructed by applying established principles from analogous cis-fused heterocyclic and carbocyclic systems. The molecule's key features—a defined cis-fused stereochemistry, a dynamic chair-chair conformational equilibrium, and predictable spectroscopic signatures—make it a well-defined and valuable scaffold. For medicinal chemists, this core offers a unique three-dimensional platform for the design of next-generation therapeutics, providing a rigid framework to which functionality can be precisely appended to achieve high-affinity and selective interactions with biological targets.

References

-

PubChem National Center for Biotechnology Information. (4aS,8aS)-1-methyl-decahydro-1,5-naphthyridine. PubChem Compound Summary for CID 96560271.[Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3195. [Link]

-

Armarego, W. L. F. (1965). The Reduction of Naphthyridines. I. Decahydronaphthyridines. Journal of the Chemical Society (Resumed), 2778-2788. [Link]

-

Duddeck, H., & Kovar, K. A. (1980). Carbon-13 NMR spectra of saturated N-heterocycles—II: Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines and decahydroquinolines. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(5), 481-486. [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Cenmed Enterprises. (4aS,8aS)-decahydro-1,5-naphthyridine. Product Page.[Link]

-

Senda, Y., & Imaizumi, S. (1975). Stereochemistry of the catalytic hydrogenation of 1,5-naphthyridine and its methyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (3), 217-219. [Link]

Sources

Conformational Landscape of cis-Decahydro-1,5-naphthyridine: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Saturated Heterocycles

In the intricate world of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological activity. Saturated heterocyclic scaffolds, such as the decahydro-1,5-naphthyridine core, represent a rich and often underexplored territory for the design of novel therapeutics. Their conformational flexibility allows them to present pharmacophoric elements in precise spatial orientations, enabling potent and selective interactions with biological targets. This guide provides an in-depth exploration of the conformational analysis of cis-decahydro-1,5-naphthyridine, a key building block in modern drug discovery. We will delve into the fundamental principles governing its stereochemistry, the analytical techniques employed to elucidate its conformational preferences, and the computational approaches that can predict its dynamic behavior. For researchers, scientists, and drug development professionals, a thorough understanding of this scaffold's conformational landscape is the first step toward harnessing its full therapeutic potential.

The Structural Framework: Understanding the cis-Decahydro-1,5-naphthyridine Core

The cis-decahydro-1,5-naphthyridine scaffold is a bicyclic system composed of two fused six-membered rings sharing a common carbon-carbon bond, with nitrogen atoms at positions 1 and 5. The "cis" designation refers to the stereochemistry at the bridgehead carbons, where the hydrogen atoms are on the same side of the molecule. This arrangement imparts a distinct "V" shape to the molecule, in contrast to the more linear and rigid trans isomer.[1][2]

The conformational flexibility of cis-decalin systems, including their aza-analogs, is a well-established principle in stereochemistry.[1] Unlike the conformationally locked trans-decalin, cis-decalin can undergo a ring-flipping process, interconverting between two equivalent chair-chair conformations.[1] The introduction of nitrogen atoms into the rings, as in cis-decahydro-1,5-naphthyridine, adds further layers of complexity due to the presence of nitrogen lone pairs and the potential for nitrogen inversion.

The primary conformational equilibrium in cis-aza-decalins is between the "N-in" and "N-out" conformers, referring to the orientation of the nitrogen lone pair relative to the concave face of the molecule.[3][4] The relative stability of these conformers is influenced by steric and electronic factors, as well as the surrounding solvent environment.[3][4]

Synthesis of the cis-Decahydro-1,5-naphthyridine Scaffold

The synthesis of 1,5-naphthyridine derivatives has been extensively reviewed, with various methods available for the construction of the aromatic precursor.[5][6][7] The fully saturated cis-decahydro-1,5-naphthyridine is typically accessed through the catalytic hydrogenation of the aromatic 1,5-naphthyridine. The stereochemical outcome of this reduction is crucial and can be influenced by the choice of catalyst, solvent, and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 1,5-Naphthyridine

-

Reaction Setup: A solution of 1,5-naphthyridine in a suitable solvent (e.g., acetic acid, ethanol) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (Adam's catalyst) or rhodium on alumina, is added to the solution.

-

Hydrogenation: The vessel is charged with hydrogen gas to the desired pressure and heated. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product, a mixture of cis and trans isomers, is then purified by column chromatography or crystallization to isolate the cis-decahydro-1,5-naphthyridine.

The stereoselective synthesis of specific derivatives is key to controlling the conformational properties of the final molecule.

Elucidating the Conformational Landscape: A Multi-faceted Approach

A comprehensive understanding of the conformational preferences of cis-decahydro-1,5-naphthyridine requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[3][8][9][10][11][12] A detailed analysis of both ¹H and ¹³C NMR spectra provides invaluable insights into the geometry and dynamics of the cis-decahydro-1,5-naphthyridine ring system.

Key NMR Parameters and Their Interpretation:

| NMR Parameter | Information Gained |

| ¹H Chemical Shifts | The chemical environment of each proton. Axial and equatorial protons typically have distinct chemical shifts. |

| ¹³C Chemical Shifts | The electronic environment of each carbon atom, providing information about ring strain and substituent effects. |

| ¹H-¹H Coupling Constants (J-values) | The dihedral angle between adjacent protons, as described by the Karplus equation. This is crucial for determining chair, boat, or twist-boat conformations. |

| Nuclear Overhauser Effect (NOE) | The through-space proximity of protons. NOE correlations can help to establish the relative stereochemistry and identify long-range interactions that define the overall conformation. |

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A solution of the purified cis-decahydro-1,5-naphthyridine is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Spectral Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to extract the key parameters (chemical shifts, coupling constants, and NOE enhancements).

-

Conformational Assignment: The experimental data is used to build a model of the predominant conformation(s) in solution. For instance, large diaxial coupling constants (typically 8-12 Hz) are indicative of a chair conformation.

X-ray Crystallography: A Definitive View in the Solid State

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous picture of the molecule's structure in the solid state.[13] Obtaining a crystal structure of cis-decahydro-1,5-naphthyridine or a suitable derivative would provide precise bond lengths, bond angles, and torsion angles, serving as a valuable benchmark for computational models.

Computational Modeling: Predicting Conformational Energetics

In the absence of extensive experimental data, computational modeling provides a powerful means to explore the conformational landscape of cis-decahydro-1,5-naphthyridine. Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Potential Conformations of cis-Decahydro-1,5-naphthyridine:

-

Chair-Chair (C-C): Generally the lowest energy conformation for cis-fused six-membered rings.

-

Boat-Chair (B-C): A higher energy conformation that may be populated at elevated temperatures or in the presence of certain substituents.

-

Twist-Boat-Chair (TB-C): An intermediate conformation on the pathway of ring inversion.

A thorough computational study would involve a systematic search of the conformational space to identify all low-energy minima and the transition states connecting them.

Integrated Conformational Analysis: A Holistic Perspective

The most robust understanding of the conformational behavior of cis-decahydro-1,5-naphthyridine is achieved by integrating data from multiple techniques. NMR data can be used to validate and refine computational models, while X-ray crystal structures provide a static snapshot that can be compared with the dynamic behavior observed in solution and predicted by theory.

This integrated approach is essential for drug discovery, as it allows for the construction of accurate 3D models of the molecule that can be used for virtual screening, pharmacophore modeling, and the rational design of new analogs with improved potency and selectivity.

Future Directions and Applications

The conformational analysis of cis-decahydro-1,5-naphthyridine is a critical step in unlocking its potential as a versatile scaffold in medicinal chemistry. Future research in this area should focus on:

-

Stereoselective Syntheses: The development of synthetic routes that provide access to a wide range of substituted derivatives with precise control over stereochemistry.

-

Advanced NMR Studies: The use of techniques such as residual dipolar couplings (RDCs) to obtain more precise information about the orientation of the molecule in solution.

-

High-Level Computational Modeling: The application of advanced computational methods to accurately predict the influence of substituents and solvent on the conformational equilibrium.

By continuing to explore the rich conformational landscape of this and other saturated heterocyclic systems, we can expand the toolkit of medicinal chemists and pave the way for the discovery of the next generation of innovative medicines.

References

- O'Hagan, D. (2000). Control of the conformational equilibria in aza-cis-decalins: structural modification, solvation, and metal chelation. The Journal of Organic Chemistry, 65(5), 1259-1267.

- Jones, R. A. Y., Katritzky, A. R., & Richards, A. C. (1966). The conformational analysis of saturated heterocycles. Part X. Steric requirements of the nitrogen lone pair from aza-cis-decalin equilibria. Journal of the Chemical Society B: Physical Organic, 127-131.

- Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

-

O'Hagan, D. (2000). Control of the Conformational Equilibria in Aza-cis-Decalins: Structural Modification, Solvation, and Metal Chelation. The Journal of Organic Chemistry, 65(5), 1259-1267. Available at: [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- McMurry, J. (2015). Organic Chemistry. Cengage Learning.

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). PubMed Central. Available at: [Link]

- Charisiadis, P., & Gerothanassis, I. P. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(24), 5941.

- Kubo, Y., et al. (2018).

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Available at: [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Available at: [Link]

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.

- Masdeu, C., et al. (2020).

- Cox, P. J., & Sim, G. A. (1976). X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(7), 2202-2205.

-

1,5-Naphthyridine. (n.d.). PubChem. Available at: [Link]

- Armarego, W. L. F. (1965). Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 1, 2779-2786.

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). PubMed Central. Available at: [Link]

- Petrow, V., & Sturgeon, B. (1949). 249. Some derivatives of 1 : 5-naphthyridine. Journal of the Chemical Society (Resumed), 1157.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Control of the conformational equilibria in aza-cis-decalins: structural modification, solvation, and metal chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The conformational analysis of saturated heterocycles. Part X. Steric requirements of the nitrogen lone pair from aza-cis-decalin equilibria - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stereochemistry of Decahydro-1,5-naphthyridine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The decahydro-1,5-naphthyridine scaffold is a paramount example of a saturated heterocyclic system whose three-dimensional architecture dictates its biological function. As a rigid bicyclic diamine, its utility in medicinal chemistry is intrinsically linked to the precise spatial orientation of its substituents, a factor governed by its underlying stereochemistry. This technical guide provides an in-depth exploration of the stereochemical landscape of decahydro-1,5-naphthyridine, focusing on the synthesis, conformational analysis, and definitive characterization of its cis and trans isomers. We will dissect the causal relationships behind experimental choices, present self-validating protocols for isomer identification, and ground these insights in authoritative references, offering a comprehensive resource for professionals leveraging this scaffold in drug design and development.

The Stereochemical Landscape: Cis vs. Trans Isomerism

The foundational stereochemical feature of the decahydro-1,5-naphthyridine system is the nature of its ring fusion. Saturation of the parent aromatic 1,5-naphthyridine gives rise to two bridgehead stereocenters (C4a and C8a). The relative configuration of the hydrogen atoms at these centers defines two diastereomeric families: cis-decahydro-1,5-naphthyridine and trans-decahydro-1,5-naphthyridine.

-

trans-Isomer: The bridgehead hydrogens are on opposite sides of the ring system, resulting in a rigid, conformationally locked structure. This isomer possesses a C₂ axis of symmetry.

-

cis-Isomer: The bridgehead hydrogens are on the same side of the ring system. This arrangement allows for conformational flexibility through a process analogous to the ring-flipping of cyclohexane.

The rigidity of the trans isomer makes it an exceptionally valuable scaffold in drug design, as it holds appended functional groups in well-defined and predictable orientations. The cis isomer, while more flexible, offers a different set of spatial arrangements that can be exploited for specific molecular recognition tasks.

Figure 1: Structural comparison of trans and cis isomers.

Stereoselective Synthesis: Controlling the Ring Fusion

The stereochemical outcome of the reduction of 1,5-naphthyridine is highly dependent on the chosen methodology. Catalytic hydrogenation is the most common route, and the choice of catalyst and solvent system is critical for directing the reaction toward the desired isomer.

Reduction of 1,5-naphthyridine using platinum oxide (PtO₂) as a catalyst in an acidic solution typically yields a separable mixture of both trans and cis isomers[1]. The acidic medium protonates the nitrogen atoms, influencing the molecule's adsorption onto the catalyst surface and affecting the stereochemical course of the hydrogenation.

Alternatively, rhodium-based catalysts, such as Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C), have been shown to provide higher yields of the desired cis-fused products in the synthesis of related heterocyclic systems[2]. The rationale behind this selectivity lies in the specific coordination geometry and sterics of the catalyst, which favors hydrogen delivery from one face of the molecule.

Protocol: Synthesis of Decahydro-1,5-naphthyridine Isomers

This protocol describes a general method for the complete reduction of 1,5-naphthyridine, which yields a mixture of isomers that can be subsequently separated.

Materials:

-

1,5-Naphthyridine

-

Platinum(IV) oxide (Adam's catalyst, PtO₂)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid

-

Hydrogen gas (H₂) source

-

Parr hydrogenation apparatus or similar

-

Standard workup and purification reagents (e.g., NaOH, ether, silica gel)

Procedure:

-

Catalyst Pre-hydrogenation: In a Parr hydrogenation vessel, suspend PtO₂ in ethanol. Pressurize the vessel with H₂ (approx. 50 psi) and shake until the black platinum catalyst is formed and hydrogen uptake ceases.

-

Reaction Setup: Vent the vessel and add a solution of 1,5-naphthyridine dissolved in a mixture of ethanol and glacial acetic acid.

-

Hydrogenation: Reseal the vessel, purge with H₂, and pressurize to 50-60 psi. Shake the mixture at room temperature. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

-

Workup: Carefully vent the apparatus. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a cold aqueous NaOH solution and extract with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as a mixture of cis and trans isomers.

-

Separation: The isomers can be separated by column chromatography on silica gel or by fractional crystallization of their salts (e.g., picrates or hydrochlorides).

Definitive Spectroscopic Characterization

Unambiguous assignment of the cis and trans isomers is achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool. The inherent symmetry of each isomer provides a clear diagnostic fingerprint.

¹³C NMR Spectroscopy: The Gold Standard

The principle of using ¹³C NMR for stereochemical assignment is straightforward: molecular symmetry dictates the number of unique carbon environments.

-

trans-Isomer: Due to its C₂ symmetry, the trans isomer will exhibit only four distinct signals in its proton-decoupled ¹³C NMR spectrum. The two pyridine rings are chemically equivalent.

-

cis-Isomer: The cis isomer lacks this C₂ symmetry. Consequently, all eight carbon atoms are chemically non-equivalent, resulting in a spectrum with eight distinct signals.

This clear difference in the number of observed signals provides an irrefutable method for distinguishing the two diastereomers.

| Isomer | Symmetry | Expected ¹³C Signals |

| trans | C₂ | 4 |

| cis | Cₛ (in idealized form) | 8 |

| Table 1: Expected ¹³C NMR signals based on molecular symmetry. |

¹H NMR Spectroscopy

While the ¹H NMR spectra are more complex due to spin-spin coupling, they provide valuable conformational information. In the analogous decahydroquinoline systems, the bridgehead proton of the trans isomer typically appears as a broad multiplet at a lower field compared to the cis isomer[1]. This is due to the rigid diaxial relationships with neighboring protons.

Infrared (IR) Spectroscopy: The Bohlmann Bands

IR spectroscopy can offer supporting evidence through the observation of "Bohlmann bands." These are C-H stretching bands that appear at an unusually low frequency (typically <2800 cm⁻¹)[2]. Their presence is diagnostic for a trans-diaxial arrangement of a nitrogen lone pair and an adjacent axial C-H bond. The rigid, all-chair conformation of trans-decahydro-1,5-naphthyridine provides this specific geometry, leading to the expectation of Bohlmann bands in its IR spectrum. The conformationally mobile cis isomer is less likely to exhibit these bands with the same intensity or consistency.

Figure 2: Workflow for definitive isomer identification using ¹³C NMR.

Relevance in Medicinal Chemistry and Drug Development

The 1,5-naphthyridine core and its saturated derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets[3][4][5]. The stereochemistry of the decahydro- variant is critical. By using the rigid trans-isomer, medicinal chemists can reduce the entropic penalty upon binding to a target and present pharmacophoric groups in a highly defined spatial arrangement. This has been exploited in the development of various therapeutic agents, including kinase inhibitors and central nervous system drugs[5][6]. Computational analysis and molecular docking studies are often employed to predict how the fixed geometry of a trans-fused ligand will interact with a protein binding site, guiding rational drug design[7].

Conclusion

The stereochemistry of decahydro-1,5-naphthyridine is not merely an academic curiosity but a critical design element for researchers in drug development. The clear distinction between the rigid trans isomer and the flexible cis isomer allows for the tailored design of molecules with specific three-dimensional structures. As demonstrated, the synthesis can be directed to favor certain outcomes, and the resulting isomers can be definitively identified through robust spectroscopic methods, primarily ¹³C NMR. A thorough understanding and application of these principles are essential for unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4479. [Link]

-

Armarego, W. L. F. (1966). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 23, 2202-2207. [Link]

-

Esipova, T. V., Borisenko, A. A., & Grishina, G. V. (2006). cis and trans Decahydro 1,6 naphthyridines. Stereoselective Synthesis and Stereochemistry. Russian Journal of Organic Chemistry, 42(6), 896-905. [Link]

-

ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination. Retrieved from [Link]

-

Sci-Hub. (2015). Ru-Catalyzed Asymmetric Hydrogenation of Substituted 1,5-Naphthyridines. Synfacts, 11(05), 0519. [Link]

-

Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. [Link]

-

Cenmed Enterprises. (n.d.). (4aS,8aS)-decahydro-1,5-naphthyridine. Retrieved from [Link]

-

Gribble, G. W., et al. (1990). Preparation of Enantiomerically Pure Decahydro-6H-isoquino[2,1-g][3]naphthyridines. Heterocycles, 31(2), 237-243. [Link]

-

Mateja-Pluta, M., et al. (2022). Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. Nucleic Acids Research, 50(16), 9576–9588. [Link]

-

Rivera, F., et al. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Inorganica Chimica Acta, 482, 609-615. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. RSC Publishing. [Link]

-

ResearchGate. (n.d.). 1,5-Naphthyridine as organic hydrogen carrier. Retrieved from [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1178-1183. [Link]

-

Wang, Z., et al. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 21(10), 1279. [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(19), 10398. [Link]

-

Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. [Link]

-

ResearchGate. (n.d.). Structures of isomeric naphthyridines. Retrieved from [Link]

Sources

- 1. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of (4aS,8aS)-Decahydro-1,5-naphthyridine

This guide provides a comprehensive overview of the synthesis and characterization of (4aS,8aS)-decahydro-1,5-naphthyridine, a chiral saturated heterocyclic compound. This molecule serves as a valuable building block in medicinal chemistry and as a rigid diamine ligand in asymmetric synthesis. The content herein is curated for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and detailed characterization methodologies.

Introduction: The Significance of Chiral Decahydronaphthyridines

Chiral nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The rigid, bicyclic structure of decahydro-1,5-naphthyridine, often referred to as 1,5-diaza-cis-decalin, provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for creating ligands that can interact with high specificity with biological targets or chiral catalysts. The (4aS,8aS) stereoisomer, in particular, offers a specific spatial arrangement of its nitrogen atoms and bridgehead protons, which can be leveraged in the design of novel therapeutics and in stereoselective chemical transformations.

The primary route to obtaining this specific chiral molecule is through the stereoselective reduction of the aromatic 1,5-naphthyridine core. Asymmetric hydrogenation is a powerful tool for this transformation, allowing for the controlled introduction of chirality.

Enantioselective Synthesis of (4aS,8aS)-Decahydro-1,5-naphthyridine

The most effective and stereocontrolled synthesis of (4aS,8aS)-decahydro-1,5-naphthyridine involves a two-step reduction strategy starting from a suitably substituted 1,5-naphthyridine precursor. The key to achieving the desired stereochemistry is an initial asymmetric hydrogenation of one of the pyridine rings, followed by a diastereoselective reduction of the remaining partially saturated ring.

Step 1: Asymmetric Hydrogenation of 2,6-Disubstituted-1,5-naphthyridine

The first step establishes the initial stereocenters through the asymmetric hydrogenation of a prochiral 2,6-disubstituted-1,5-naphthyridine. The use of a chiral cationic ruthenium diamine complex as the catalyst is crucial for high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

-

2,6-Dimethyl-1,5-naphthyridine

-

[Ru(p-cymene)I₂]₂

-

(S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Methanol (degassed)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a glovebox, a mixture of [Ru(p-cymene)I₂]₂ (1 mol%), (S,S)-Ts-DPEN (2.2 mol%), and AgOTf (4 mol%) is stirred in methanol for 1 hour to generate the active cationic ruthenium catalyst.

-

Reaction Setup: To a solution of 2,6-dimethyl-1,5-naphthyridine in methanol, the prepared catalyst solution is added.

-

Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (pressure and temperature as optimized in the source literature) until complete conversion of the starting material is observed by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral (2S,6S)-2,6-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine with high enantiomeric excess (up to 99% ee).

Step 2: Diastereoselective Reduction to (2S,6S,4aS,8aS)-2,6-Dimethyldecahydro-1,5-naphthyridine

The second step involves the reduction of the remaining unsaturated ring in the chiral tetrahydro-1,5-naphthyridine intermediate. This reduction is typically achieved using a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂), and proceeds with high diastereoselectivity to yield the cis-fused decalin system.

Experimental Protocol: Diastereoselective Reduction

Materials:

-

(2S,6S)-2,6-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: (2S,6S)-2,6-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is dissolved in methanol, and PtO₂ is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. The reaction is monitored for the disappearance of the starting material.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification by an appropriate method (e.g., distillation or chromatography) affords the (2S,6S,4aS,8aS)-2,6-dimethyldecahydro-1,5-naphthyridine as the sole diastereomer.

Note on the Unsubstituted Analogue: While the above protocol describes the synthesis of the 2,6-dimethyl derivative, the same synthetic strategy can be applied to the unsubstituted 1,5-naphthyridine, followed by the two-step reduction to yield the parent (4aS,8aS)-decahydro-1,5-naphthyridine.

Synthetic Workflow Diagram```dot

Sources

Spectroscopic Signature of (4aS,8aS)-Decahydro-1,5-Naphthyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4aS,8aS)-decahydro-1,5-naphthyridine, a saturated bicyclic diamine of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document leverages predictive methodologies and comparative analysis with structurally related compounds to establish a reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR, IR, and MS data for this foundational heterocyclic scaffold.

Introduction: The Structural Context

(4aS,8aS)-Decahydro-1,5-naphthyridine is a conformationally constrained diamine featuring a cis-fused decalin-like ring system. This specific stereochemistry dictates the spatial orientation of the protons and carbon atoms, which in turn governs its unique spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

The molecule's structure consists of two fused piperidine rings. Therefore, the spectroscopic properties will be a composite of the characteristics of a secondary amine within a bicyclic aliphatic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of (4aS,8aS)-decahydro-1,5-naphthyridine. The cis-fusion of the two rings results in a C2-symmetric molecule, which simplifies the expected NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit a series of complex multiplets in the aliphatic region, arising from extensive spin-spin coupling between the protons of the saturated rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid conformational structure.

A key feature to consider is the deshielding effect of the nitrogen atoms on the adjacent protons (α-protons). These are expected to resonate at a lower field (higher ppm) compared to the other methylene protons. The bridgehead protons (H-4a and H-8a) are also expected to have distinct chemical shifts due to their unique electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for (4aS,8aS)-Decahydro-1,5-Naphthyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 (axial) | ~2.2 - 2.4 | m |

| H-2, H-6 (equatorial) | ~2.8 - 3.0 | m |

| H-3, H-7 (axial) | ~1.3 - 1.5 | m |

| H-3, H-7 (equatorial) | ~1.6 - 1.8 | m |

| H-4, H-8 (axial) | ~1.4 - 1.6 | m |

| H-4, H-8 (equatorial) | ~1.8 - 2.0 | m |

| H-4a, H-8a | ~2.5 - 2.7 | m |

| N-H | ~1.5 - 2.5 (broad) | br s |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

The broadness of the N-H signal is a characteristic feature of amines and is due to quadrupole broadening and potential chemical exchange.

Predicted ¹³C NMR Spectrum

Due to the molecule's C2 symmetry, the ¹³C NMR spectrum is expected to show only four signals for the eight carbon atoms. The carbons directly bonded to the nitrogen atoms (C-2, C-6 and C-4, C-8) will be shifted downfield compared to the bridgehead carbons (C-4a, C-8a) and the central methylene carbons (C-3, C-7).

Table 2: Predicted ¹³C NMR Chemical Shifts for (4aS,8aS)-Decahydro-1,5-Naphthyridine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | ~50 - 55 |

| C-3, C-7 | ~25 - 30 |

| C-4, C-8 | ~30 - 35 |

| C-4a, C-8a | ~40 - 45 |

Note: These are estimated values and can be influenced by solvent effects.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of (4aS,8aS)-decahydro-1,5-naphthyridine is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be run to differentiate between CH, CH₂, and CH₃ groups. For this molecule, it will help distinguish the CH (bridgehead) and CH₂ signals.

-

-

2D NMR Experiments:

-

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For (4aS,8aS)-decahydro-1,5-naphthyridine, the most informative region of the IR spectrum will be the N-H and C-N stretching vibrations.

As a secondary amine, a single, weak to medium intensity N-H stretching band is expected in the region of 3300-3500 cm⁻¹.[1] This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.[2][3]

Table 3: Predicted IR Absorption Frequencies for (4aS,8aS)-Decahydro-1,5-Naphthyridine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

The presence of a broad absorption band around 700-800 cm⁻¹ due to N-H wagging can also be indicative of a secondary amine.[4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (Liquid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (Solid): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the solvent/KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum

For (4aS,8aS)-decahydro-1,5-naphthyridine (C₈H₁₆N₂), the molecular weight is 140.23 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected at m/z = 140. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound.

The fragmentation of cyclic amines is typically initiated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

Figure 1: Predicted Fragmentation Pathway for (4aS,8aS)-Decahydro-1,5-Naphthyridine

Caption: Predicted major fragmentation pathways in EI-MS.

Common fragmentation patterns for cyclic diamines involve the loss of alkyl radicals from the ring system following alpha-cleavage. Key fragments to expect would be from the loss of ethyl and propyl radicals.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile and thermally stable compounds. The sample is first separated by GC and then introduced into the mass spectrometer.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically produce a prominent protonated molecule peak ([M+H]⁺ at m/z = 141), which is useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Decahydronaphthyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The decahydronaphthyridine framework, a saturated bicyclic aza-decalin system, represents a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a versatile scaffold for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. This in-depth technical guide navigates the historical landscape of decahydronaphthyridines, from the foundational synthesis of their aromatic precursors to the elucidation of their complex stereochemistry and the evolution of synthetic methodologies. We will explore the key scientific milestones, the causality behind experimental choices, and the authoritative research that has cemented the decahydronaphthyridine core as a "privileged scaffold" in the pursuit of novel therapeutics.

Genesis: The Aromatic Naphthyridine Precursors

The story of decahydronaphthyridines begins with their aromatic counterparts, the naphthyridines. These bicyclic heteroaromatic compounds, consisting of two fused pyridine rings, were the subject of significant synthetic exploration in the late 19th and early 20th centuries. The quest to understand and synthesize these nitrogen-containing heterocycles laid the essential groundwork for the later development of their saturated analogues.

The first successful synthesis of a naphthyridine, a 1,8-naphthyridine derivative, was reported by Reissert in 1893.[1] This pioneering work was followed by the efforts of Koller's group in 1927, which further solidified the synthetic routes to the 1,8-naphthyridine core. Shortly thereafter, in the same year, Brobansky and Sucharda reported the synthesis of the isomeric 1,5-naphthyridine.[1] These early syntheses were crucial, as they provided the chemical entities that would later serve as the direct precursors to the decahydronaphthyridine systems. The initial interest in naphthyridines themselves was primarily academic, driven by a desire to understand the chemistry of these novel heterocyclic systems.

The Logical Leap to Saturation: The Advent of Catalytic Hydrogenation

The logical and most direct pathway to the decahydronaphthyridine scaffold from its aromatic precursor is through complete reduction, or perhydrogenation. The historical development of catalytic hydrogenation techniques in the early 20th century provided the essential tool for this transformation. While a singular, celebrated "first synthesis" of a decahydronaphthyridine is not prominently documented in the early literature, the principle of reducing aromatic systems to their saturated counterparts was a well-established practice.

Decahydronaphthalene, commonly known as decalin, is the carbocyclic analogue of decahydronaphthyridine and is synthesized by the catalytic hydrogenation of naphthalene. This transformation served as a direct conceptual model for the synthesis of decahydronaphthyridines. Early studies on the catalytic reduction of various naphthyridine isomers often resulted in the formation of partially hydrogenated tetrahydro derivatives.[2] However, the complete saturation to the decahydro stage was the logical extension of this work.

A definitive modern example of the complete reduction is the homogeneous perhydrogenation of 2,6-dimethyl-1,5-naphthyridine to the corresponding stereoisomeric mixture of 2,6-dimethyldecahydro-1,5-naphthyridines, achieved using iridium complexes.[3] This reaction, which involves the uptake of five molecules of H₂, showcases a sophisticated and efficient method for accessing the fully saturated scaffold.[3]

Unraveling the Three-Dimensional Puzzle: Stereochemistry and Conformational Analysis

The transition from the planar, aromatic naphthyridine to the saturated decahydronaphthyridine introduces a fascinating level of structural complexity. The decahydronaphthyridine core, much like its carbocyclic counterpart decalin, can exist as stereoisomers, primarily cis and trans isomers, arising from the fusion of the two six-membered rings.

The Decalin Analogy: A Foundation for Understanding

The stereochemical and conformational properties of decalin provide an excellent and widely accepted model for understanding the decahydronaphthyridine system.

-

Cis and Trans Isomerism: The two six-membered rings in decahydronaphthyridine can be fused in two distinct ways. In the trans isomer, the bridgehead hydrogens (or nitrogen lone pairs) are on opposite sides of the molecule, resulting in a rigid, relatively flat structure. In the cis isomer, the bridgehead hydrogens are on the same side, leading to a bent, more flexible conformation.

-

Conformational Preferences: Both the cis and trans isomers of decahydronaphthyridine adopt chair conformations for their six-membered rings to minimize angle and torsional strain. The trans isomer is conformationally locked and cannot undergo ring flipping. In contrast, the cis isomer is conformationally mobile and can undergo a ring-flip, interconverting between two enantiomeric chair-chair conformations.

The following diagram illustrates the fundamental stereoisomers of the decahydronaphthyridine core, drawing a parallel to the well-understood decalin system.

Sources

theoretical and computational studies of decahydro-1,5-naphthyridine

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Decahydro-1,5-naphthyridine for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The decahydro-1,5-naphthyridine scaffold, the fully saturated analogue of the medicinally significant 1,5-naphthyridine, presents a compelling, yet underexplored, three-dimensional framework for the design of novel therapeutics. Its inherent stereochemical complexity and conformational flexibility are critical determinants of its potential biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies essential for elucidating the structural and electronic properties of decahydro-1,5-naphthyridine. We will delve into the stereoisomeric possibilities of this scaffold, propose a robust computational workflow for conformational analysis, and discuss the application of quantum chemical calculations to predict its reactivity and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, enabling the rational design of novel therapeutics based on this versatile core.

Introduction: The Promise of a Saturated Scaffold

The 1,5-naphthyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] These activities are largely attributed to the rigid, planar aromatic system, which facilitates π-π stacking and hydrogen bonding interactions with biological targets.[4]

However, the contemporary focus of drug discovery is increasingly shifting towards molecules with greater three-dimensional complexity to enhance selectivity and improve physicochemical properties. In this context, the fully saturated decahydro-1,5-naphthyridine emerges as a highly attractive scaffold. By transitioning from a flat aromatic system to a saturated, puckered framework, we introduce:

-

Defined Stereochemical Centers: The hydrogenation of the aromatic core creates multiple chiral centers, leading to a variety of stereoisomers, each with a unique three-dimensional arrangement of atoms.

-

Conformational Flexibility and Constraint: Unlike its rigid aromatic counterpart, the decahydro- system possesses conformational flexibility, which can be strategically constrained through substitution to present pharmacophoric groups in precise spatial orientations.

-

Novel Interaction Possibilities: The sp³-rich framework allows for a different set of interactions with protein targets, moving beyond planar stacking to engage with hydrophobic pockets and establish specific hydrogen bond networks.

A thorough understanding of the stereochemistry and conformational preferences of the decahydro-1,5-naphthyridine core is paramount for harnessing its full potential in rational drug design. This guide outlines the computational approaches necessary to build this fundamental understanding.

The Stereochemical Landscape of Decahydro-1,5-naphthyridine

The decahydro-1,5-naphthyridine core consists of two fused six-membered piperidine rings. The fusion of these rings can result in distinct stereoisomers, analogous to the well-studied decalin system. The primary stereoisomers are determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a). This leads to two principal diastereomers: cis-decahydro-1,5-naphthyridine and trans-decahydro-1,5-naphthyridine.

-

trans-Decahydro-1,5-naphthyridine: In this isomer, the bridgehead hydrogens are on opposite sides of the mean plane of the molecule. This configuration results in a relatively rigid, chair-chair conformation. The trans isomer is chiral and exists as a pair of enantiomers.

-

cis-Decahydro-1,5-naphthyridine: Here, the bridgehead hydrogens are on the same side of the molecular plane. This arrangement imparts greater conformational flexibility, allowing the molecule to undergo a "ring flip" between two equivalent chair-chair conformations. The cis isomer is a meso compound and is achiral.

Caption: Stereoisomers of decahydro-1,5-naphthyridine.

A Validated Workflow for Conformational and Electronic Analysis

Given the scarcity of dedicated computational studies on the parent decahydro-1,5-naphthyridine, we propose a robust and validated workflow for its theoretical investigation. This protocol is designed to provide a comprehensive understanding of the conformational preferences and electronic properties of each stereoisomer.

Computational Methodology: The Rationale

The choice of computational methods is a critical balance between accuracy and computational cost. For systems of this size, Density Functional Theory (DFT) offers the best compromise.[5][6]

-

Functional Selection: The B3LYP functional is a workhorse for organic molecules and provides reliable geometries and relative energies. For a more refined analysis, especially when considering non-covalent interactions, a dispersion-corrected functional like B3LYP-D3 or a functional from the M06 family (e.g., M06-2X) is recommended.

-

Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a suitable choice. The inclusion of diffuse functions (+) is important for accurately describing lone pairs on the nitrogen atoms, and polarization functions (d,p) are essential for capturing the correct molecular geometry.

-

Solvation Model: Biological processes occur in an aqueous environment. Therefore, it is crucial to include a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), to account for the effects of the solvent on conformational energies.

Step-by-Step Protocol for Conformational Analysis

The following workflow ensures a thorough exploration of the potential energy surface for each stereoisomer.

-

Initial 3D Structure Generation: Generate the initial 3D structures for the cis and trans isomers. For the trans isomer, both enantiomers should be considered if chiral substituents are present.

-

Molecular Mechanics Conformational Search: Perform a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive step will generate a large number of possible conformations.

-

Clustering and Selection: The generated conformers are then clustered based on their root-mean-square deviation (RMSD). The lowest energy conformer from each cluster is selected for further analysis.

-

DFT Geometry Optimization: The selected conformers are then subjected to full geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Relative Energy Analysis: The relative Gibbs free energies of all stable conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Caption: Workflow for Conformational Analysis.

Analysis of Electronic Properties

Once the lowest energy conformers are identified, a deeper analysis of their electronic structure can provide insights into their reactivity and potential for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying charge distribution, hybridization, and hyperconjugative interactions.[7] For decahydro-1,5-naphthyridine, it can reveal interactions between the nitrogen lone pairs and anti-bonding orbitals of adjacent C-C or C-H bonds, which contribute to the conformational stability.

-

Electrostatic Potential (ESP) Mapping: An ESP map visualizes the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.

Bridging Theory and Experiment: Spectroscopic Prediction

A key aspect of validating a computational model is its ability to reproduce experimental data. For decahydro-1,5-naphthyridine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural characterization.

-

Predicting NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented in most quantum chemistry software packages, allows for the calculation of NMR isotropic shielding constants. These can be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Validation through Comparison: By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data for known derivatives, the accuracy of the computational model can be assessed. A good correlation between theoretical and experimental data lends confidence to the predicted geometries and relative energies.

| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Difference (ppm) |

| ¹³C Shift (C2) | 55.2 | 54.8 | 0.4 |

| ¹³C Shift (C4a) | 62.1 | 61.5 | 0.6 |

| ¹H Shift (Hax at C2) | 2.85 | 2.91 | -0.06 |

| ¹H Shift (Heq at C2) | 3.10 | 3.15 | -0.05 |

| Table 1: Hypothetical comparison of experimental and calculated NMR chemical shifts for a decahydro-1,5-naphthyridine derivative. A close agreement validates the computational model. |

Application in Rational Drug Design

The detailed understanding of the three-dimensional structure, conformational preferences, and electronic properties of the decahydro-1,5-naphthyridine scaffold, as obtained through the computational workflow described above, can be directly applied to rational drug design in several ways:

-

Scaffold Rigidity and Vector Space: By understanding the energy barriers to ring inversion and the preferred conformations of substituted derivatives, medicinal chemists can design molecules that present key pharmacophoric groups in a pre-organized and bio-active conformation, potentially increasing potency and reducing the entropic penalty of binding.

-

Structure-Activity Relationship (SAR) Interpretation: Computational models can help rationalize experimental SAR data. For example, if a particular substituent leads to a significant change in biological activity, conformational analysis can reveal whether this is due to a shift in the conformational equilibrium or a direct interaction with the target.

-

Virtual Screening and Library Design: The lowest energy conformers of the decahydro-1,5-naphthyridine core can be used as templates for designing focused virtual libraries for screening against specific biological targets.

Conclusion

The decahydro-1,5-naphthyridine scaffold represents a promising frontier in the design of novel therapeutics with enhanced three-dimensional character. While experimental data on this system is emerging, a robust theoretical and computational approach is essential to unlock its full potential. The workflow and methodologies outlined in this guide provide a comprehensive framework for characterizing the stereochemical and conformational properties of this versatile core. By integrating these computational insights into drug discovery programs, researchers can accelerate the development of novel, potent, and selective therapeutics based on the decahydro-1,5-naphthyridine scaffold.

References

-

Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Selas, A.; Alonso, C.; Palacios, F. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25, 3252. [Link]

-

Mohammed, S.; Ali Maher, K. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry2019 , 29, 199-203. [Link]

-

Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Alonso, C.; Palacios, F. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate2020 . [Link]

-

Brown, D.J. The Naphthyridines. John Wiley & Sons, Inc., 2008. [Link]

-

Gotor, V.; Liz, R.; Gotor-Fernández, V. Molecular Recognition Studies on Naphthyridine Derivatives. Molecules2011 , 16, 5629-5641. [Link]

-

The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after its coordination in 2 (Pd1) complex. ResearchGate2019 . [Link]

-

Gou, G.-Z.; Zhou, B.; Yan, H.-P.; Hong, Y.; Liu, W.; Chi, S.-M.; Mang, C.-Y. Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences2016 , 128, 1813-1821. [Link]

-

Lange, J. N.; Riquelme, E.; Fustes, O. J.; Lange, M. D.; Polly, D. M.; Earley, J. U.; Harynuk, J. J. Quantum Chemistry Calculations for Metabolomics: Focus Review. Metabolites2021 , 11, 134. [Link]

-

Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Selas, A.; Alonso, C.; Palacios, F. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI2020 . [Link]

-

Maeda, S. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science2023 , 14, 9536-9551. [Link]

-

Maeda, S. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing2023 . [Link]

-

Masdeu, C.; Fuertes, M.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI2020 . [Link]

-

Structures of isomeric naphthyridines. ResearchGate2020 . [Link]

-

Armarego, W. L. F.; Turner, J. C. Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 11976 , 161-166. [Link]

-

Gellibert, F.; Woolven, J.; Fouchet, M.-H.; Mathews, N.; Goodland, H.; De Gouville, A.-C.; Dublanchet, A.-C.; Hérold, J.; Hitter, S.; Le Diguarher, T.; et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry2009 , 52, 4494-4506. [Link]

-

Li, Y.; Li, Y.; Li, H.; Li, C.; Wang, Y.; Liu, X. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences2023 , 24, 10839. [Link]

-

Mary, Y. S.; Sajan, D.; Prabu, S. L.; Balachandran, V. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Heliyon2022 , 8, e08816. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. mdpi.com [mdpi.com]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]